molecular formula C21H18F3NO4 B13289092 (3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13289092
M. Wt: 405.4 g/mol
InChI Key: DOJPLTFLADEFCA-WMZOPIPTSA-N
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Description

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural features and significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a pyrrolidine ring, making it a valuable intermediate in organic synthesis and peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and controlled environments to maintain consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is used as a building block in the synthesis of complex organic molecules. Its Fmoc group is particularly useful in peptide synthesis, allowing for the protection and deprotection of amino groups.

Biology

In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. Its unique structure allows for the investigation of molecular recognition and binding processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as enzyme inhibitors and drug candidates.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group allows for selective binding to amino groups, facilitating the formation of peptide bonds. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoic acid
  • ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid stands out due to its specific stereochemistry and the presence of both the Fmoc and trifluoromethyl groups. These features contribute to its unique reactivity and applications in various fields of research.

Properties

Molecular Formula

C21H18F3NO4

Molecular Weight

405.4 g/mol

IUPAC Name

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)18-10-25(9-16(18)19(26)27)20(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,26,27)/t16-,18-/m0/s1

InChI Key

DOJPLTFLADEFCA-WMZOPIPTSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F)C(=O)O

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F)C(=O)O

Origin of Product

United States

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